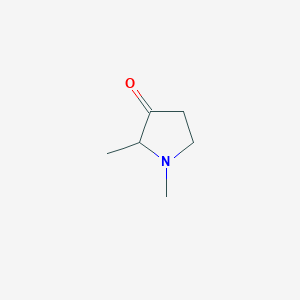
1,2-Dimethylpyrrolidin-3-one
概要
説明
1,2-Dimethylpyrrolidin-3-one is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, 1,3-disubstituted pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .作用機序
The mechanism of action of 1,2-Dimethylpyrrolidin-3-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has been found to increase the release of GABA and decrease the release of glutamate, leading to its anticonvulsant, anxiolytic, and antidepressant activities.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to decrease the levels of corticosterone, a stress hormone that is associated with anxiety and depression.
将来の方向性
There are several future directions for scientific research on 1,2-Dimethylpyrrolidin-3-one. In pharmaceuticals, this compound could be further studied for its potential as an anticonvulsant, anxiolytic, and antidepressant drug. In agrochemicals, this compound could be further studied for its potential as an insecticide and nematicide. In materials science, this compound could be further studied for its potential as a solvent and a precursor for the synthesis of new materials. Additionally, the mechanism of action of this compound could be further elucidated through molecular and cellular studies.
Conclusion:
In conclusion, this compound is a versatile compound that has been extensively studied for its potential applications in various fields of scientific research. This compound can be synthesized through different methods and has been found to exhibit a range of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for scientific research on this compound, including its potential as a drug, insecticide, nematicide, solvent, and precursor for new materials.
実験室実験の利点と制限
1,2-Dimethylpyrrolidin-3-one has several advantages for lab experiments, including its high yield and purity, its versatility for different applications, and its low toxicity. However, this compound also has some limitations, including its potential for side reactions and its sensitivity to moisture and air.
科学的研究の応用
1,2-Dimethylpyrrolidin-3-one has been extensively studied for its potential applications in various fields of scientific research. In pharmaceuticals, this compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. In agrochemicals, this compound has been found to exhibit insecticidal and nematicidal activities. In materials science, this compound has been used as a solvent and a precursor for the synthesis of polymers and other materials.
Safety and Hazards
The safety information for 1,2-Dimethylpyrrolidin-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,2-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRZJQDCCKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3360618.png)
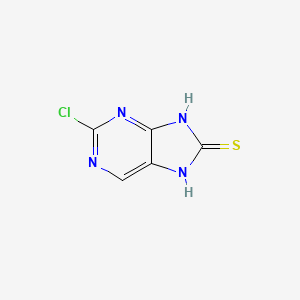
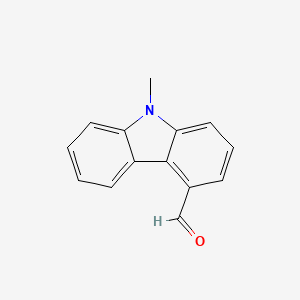
![4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3360638.png)



![Ethanone, 2-[(4,5-dihydro-4-phenyl-1H-imidazol-2-yl)thio]-1-phenyl-](/img/structure/B3360664.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide](/img/structure/B3360670.png)
![4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B3360678.png)
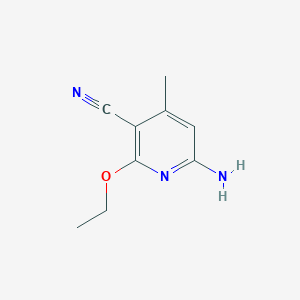
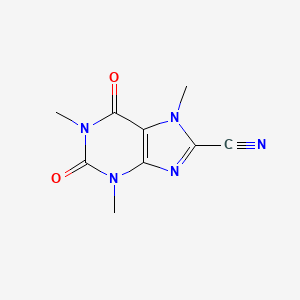
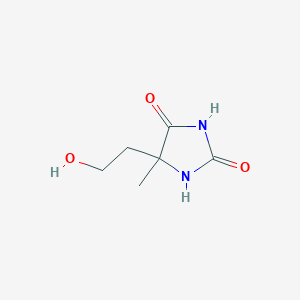
![6-Azabicyclo[3.2.1]oct-2-EN-7-one](/img/structure/B3360719.png)